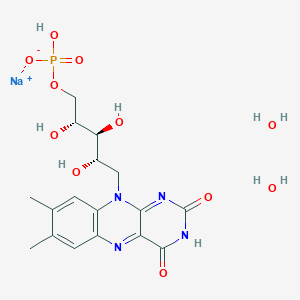

リボフラビン 5'-リン酸ナトリウム

概要

説明

リボフラビン 5'-リン酸ナトリウムは、フラビンモノヌクレオチドとしても知られており、リボフラビン(ビタミンB2)の誘導体です。これは、さまざまな生物学的プロセスにおいて重要な役割を果たす水溶性化合物です。 リボフラビン 5'-リン酸ナトリウムは、主にNADHデヒドロゲナーゼなどの多くの酸化酵素の補酵素として使用され、生物学的青色光受容体の補欠分子族として機能します .

科学的研究の応用

Riboflavin 5’-phosphate sodium has a wide range of scientific research applications, including:

作用機序

リボフラビン 5'-リン酸ナトリウムは、フラボプロテイン酵素の補酵素として作用することにより、その効果を発揮します。それは、電子の移動を促進することにより、酸化還元反応に関与します。この化合物は、ピリドキシンを活性化し、トリプトファンをナイアシンに変換する役割を果たします。 角膜コラーゲン架橋で一重項酸素を生成し、角膜円錐の治療に役立ちます .

類似の化合物との比較

リボフラビン 5'-リン酸ナトリウムは、酸化酵素における補酵素としての特定の役割と、光線力学療法における使用により、他の類似の化合物とは異なります。類似の化合物には、以下が含まれます。

フラビンアデニンジヌクレオチド(FAD): さまざまな酸化還元反応の補酵素として機能する、リボフラビンのもう1つの誘導体です。

フラビンモノヌクレオチドヒドロキノン(FMNH2): リボフラビン 5'-リン酸ナトリウムの還元型

生化学分析

Biochemical Properties

Riboflavin 5’-phosphate sodium functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase . It is involved in one and two-electron transfer in oxidation/reduction reactions . It also acts as a cofactor for enzymes such as reduced nicotinamide adenine dinucleotide (NADH) dehydrogenase, nitric oxide synthase, and nitrilotriacetate monooxygenase .

Cellular Effects

Riboflavin 5’-phosphate sodium has significant effects on various types of cells and cellular processes. It influences cell function by participating in energy metabolism and cellular respiration . It also plays a role in the activation of pyridoxine and the conversion of tryptophan to niacin . Moreover, it has been found to have anti-oxidant, anti-aging, anti-inflammatory, anti-nociceptive, and anti-cancer properties .

Molecular Mechanism

The molecular mechanism of Riboflavin 5’-phosphate sodium involves its conversion into flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which act as coenzymes for all in vivo cellular redox reactions . These coenzymes participate in both one- and two-electron transfers, making Riboflavin 5’-phosphate sodium a stronger oxidizing agent than NAD .

Temporal Effects in Laboratory Settings

In laboratory settings, Riboflavin 5’-phosphate sodium has been shown to be stable, with no significant degradation over time . It has been used in multicomponent aqueous solutions for injection used in medicine, demonstrating its stability in solution .

Dosage Effects in Animal Models

Riboflavin 5’-phosphate sodium is safe for target animals with a wide margin of safety, of about 20–60 compared to the supplementation levels . Toxicological studies have shown that it has a low toxicity .

Metabolic Pathways

Riboflavin 5’-phosphate sodium is involved in the metabolic pathway that produces flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) from riboflavin . This process involves the enzyme riboflavin kinase .

Transport and Distribution

Riboflavin 5’-phosphate sodium is absorbed by action of RFVT3 at the apical membrane and is released in blood by RFVT1 and 2 . Once in the blood, it associates with albumin or globulins, or is converted into a coenzyme form in erythrocytes or leukocytes .

Subcellular Localization

Riboflavin 5’-phosphate sodium is found in cells and tissues in the form of flavin mononucleotide (FMN), which is the principal form in which riboflavin is found in cells and tissues . It occurs freely circulating but also in several covalently bound forms .

準備方法

合成経路と反応条件

リボフラビン 5'-リン酸ナトリウムは、リボフラビンのリン酸化によって合成されます。このプロセスは、リボフラビンキナーゼを使用してリボフラビンにリン酸基を付加する工程を含みます。 この反応は、通常、アデノシン三リン酸(ATP)などのリン酸供与体の存在下で、水溶液中で起こります .

工業的生産方法

工業的な設定では、リボフラビン 5'-リン酸ナトリウムは、リボフラビンを水に溶解し、クエン酸と水酸化ナトリウムを加えてpHを約6.2に調整することによって製造されます。その後、塩化ナトリウムを加え、混合物を完全に溶解するまで撹拌します。 溶液をろ過し、還流させ、充填し、高温で滅菌して最終製品を得ます .

化学反応の分析

反応の種類

リボフラビン 5'-リン酸ナトリウムは、以下を含むさまざまな化学反応を起こします。

酸化: フラビンアデニンジヌクレオチド(FAD)を形成するために酸化することができます。

還元: フラビンモノヌクレオチドヒドロキノン(FMNH2)を形成するために還元することができます。

加水分解: リン酸基は、酸性条件下で加水分解される可能性があります.

一般的な試薬と条件

酸化: 一般的な酸化剤には、分子状酸素と過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素ガスなどの還元剤が使用されます。

加水分解: 塩酸などの酸性条件は、リン酸基の加水分解を促進します.

主要な製品

酸化: フラビンアデニンジヌクレオチド(FAD)。

還元: フラビンモノヌクレオチドヒドロキノン(FMNH2)。

加水分解: リボフラビンと無機リン酸.

科学研究への応用

リボフラビン 5'-リン酸ナトリウムは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

Riboflavin 5’-phosphate sodium is unique compared to other similar compounds due to its specific role as a coenzyme in oxidative enzymes and its use in photodynamic therapy. Similar compounds include:

Flavin adenine dinucleotide (FAD): Another derivative of riboflavin that functions as a coenzyme in various redox reactions.

Flavin mononucleotide hydroquinone (FMNH2): The reduced form of riboflavin 5’-phosphate sodium

Riboflavin 5’-phosphate sodium stands out due to its higher solubility and stability compared to riboflavin, making it more suitable for certain applications .

特性

IUPAC Name |

sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P.Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVGUKOCMOKKJU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4NaO11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

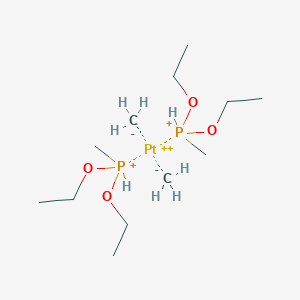

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。